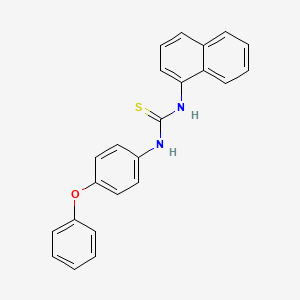![molecular formula C18H11ClN2O5 B4621701 5-[(6-氯-1,3-苯并二氧杂环-5-基)亚甲基]-1-苯基-2,4,6(1H,3H,5H)-嘧啶三酮](/img/structure/B4621701.png)
5-[(6-氯-1,3-苯并二氧杂环-5-基)亚甲基]-1-苯基-2,4,6(1H,3H,5H)-嘧啶三酮
描述
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H11ClN2O5 and its molecular weight is 370.7 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 370.0356491 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
涉及化合物5-[(6-氯-1,3-苯并二氧杂环-5-基)亚甲基]-1-苯基-2,4,6(1H,3H,5H)-嘧啶三酮的科学研究的一个重要领域集中在其合成和表征上。研究表明了合成嘧啶衍生物的各种方法,包括在环境条件下使用无催化剂、一步三组分合成技术。这些方法以其温和的反应条件、高收率和环保的方法而著称,表明此类化合物具有高效和可持续生产的潜力 (Brahmachari & Nayek, 2017)。
抗病毒和抗菌应用
该化合物另一个关键的应用领域是抗病毒和抗菌研究。嘧啶衍生物,包括与指定化合物相关的衍生物,由于其结构重要性和治疗潜力,已被确定为艾滋病化学治疗的潜在候选物。对这些化合物的探索延伸到对各种微生物菌株的合成和评估,表明具有广泛的潜在抗菌和抗病毒用途 (Ajani et al., 2019)。
药理治疗潜力
嘧啶类化合物的药理治疗潜力得到了广泛的研究,特别是由于其多功能性和有效性,在药物设计中的应用备受关注。研究表明,采用简明的方法合成新型吡唑和嘧啶衍生物,导致的化合物具有显着的候选资格,可用于进一步的生物活性研究和新药发现前景 (Ajani et al., 2019)。
非线性光学 (NLO) 应用
嘧啶及其衍生物还在非线性光学 (NLO) 领域中得到应用。涉及密度泛函理论 (DFT) 和实验分析的研究突出了硫代嘧啶衍生物的 NLO 特性。这些化合物表现出相当大的 NLO 特性,推荐用于光电应用。此类研究不仅展示了这些分子的电子特性,还强调了它们在推进 NLO 技术方面的潜力 (Hussain et al., 2020)。
属性
IUPAC Name |
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O5/c19-13-8-15-14(25-9-26-15)7-10(13)6-12-16(22)20-18(24)21(17(12)23)11-4-2-1-3-5-11/h1-8H,9H2,(H,20,22,24)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNKTMWRDBYWFB-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[2-(4-CYCLOBUTANEAMIDOPHENYL)ETHYL]PHENYL}CYCLOBUTANECARBOXAMIDE](/img/structure/B4621626.png)
![(4-Tert-butylphenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B4621632.png)
![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4621640.png)
![METHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4621650.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)
![N-[4-(butan-2-yloxy)phenyl]acetamide](/img/structure/B4621665.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)
![6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4621731.png)
